Ethyl 4-amino-3-hydroxybenzoate
Overview
Description
Ethyl 4-amino-3-hydroxybenzoate is an organic compound with the molecular formula C₉H₁₁NO₃. It is a derivative of benzoic acid, where the carboxyl group is esterified with ethanol, and the aromatic ring is substituted with amino and hydroxyl groups. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Biochemical Analysis
Biochemical Properties
It is known that similar compounds can participate in various biochemical reactions, interacting with enzymes, proteins, and other biomolecules .
Molecular Mechanism
It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
The metabolic pathways involving Ethyl 4-amino-3-hydroxybenzoate are not well-documented. A related compound, 4-amino-3-hydroxybenzoic acid, is known to be metabolized by Bordetella sp. strain 10d via a dehydrogenative route .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 4-amino-3-hydroxybenzoate can be synthesized through the esterification of 4-amino-3-hydroxybenzoic acid with ethanol in the presence of an acid catalyst. The reaction typically involves refluxing the reactants to ensure complete esterification. The product is then purified through recrystallization or distillation.
Industrial Production Methods
In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. The process involves the use of large reactors for the esterification reaction, followed by purification steps such as distillation and crystallization to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-amino-3-hydroxybenzoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Ethyl 4-amino-3-hydroxybenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl 4-amino-3-hydroxybenzoate involves its interaction with various molecular targets. The hydroxyl and amino groups allow it to form hydrogen bonds and interact with enzymes and receptors. These interactions can modulate biological pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-hydroxybenzoate: Lacks the amino group, making it less reactive in certain chemical reactions.
Ethyl 3-hydroxybenzoate: The hydroxyl group is in a different position, affecting its chemical properties and reactivity.
Ethyl 4-amino-2-hydroxybenzoate: The position of the hydroxyl group is different, leading to variations in its reactivity and applications.
Uniqueness
Ethyl 4-amino-3-hydroxybenzoate is unique due to the specific positioning of the amino and hydroxyl groups on the aromatic ring. This unique structure allows it to participate in a variety of chemical reactions and makes it valuable in different research and industrial applications.
Properties
IUPAC Name |
ethyl 4-amino-3-hydroxybenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-2-13-9(12)6-3-4-7(10)8(11)5-6/h3-5,11H,2,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVLMEEHRAATUJY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80509783 | |
Record name | Ethyl 4-amino-3-hydroxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80509783 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
87081-52-5 | |
Record name | Ethyl 4-amino-3-hydroxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80509783 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ethyl 4-amino-3-hydroxybenzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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